molecular formula C20H22N4O B2759817 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 866010-70-0

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

Numéro de catalogue: B2759817
Numéro CAS: 866010-70-0
Poids moléculaire: 334.423
Clé InChI: GCTRMRSOTGJIFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a derivative of quinazolinone, a class of organic compounds known for their diverse range of biological activities . The compound has a molecular weight of 330.38 .


Synthesis Analysis

The synthesis of similar compounds often involves reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine . This process is often carried out with reducing agents such as sodium cyanoborohydride .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activity . This suggests that the compound may interact with biological targets in a way that disrupts the growth or function of certain microorganisms .

Applications De Recherche Scientifique

Antioxidant Activities and Glucosidase Inhibitors

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one, as part of the benzimidazole derivatives, has been explored for its potential in vitro antioxidant activities and as glucosidase inhibitors. A study found that derivatives synthesized from similar compounds showed high scavenging activity in various antioxidant assays, including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays. Additionally, some compounds exhibited glucosidase inhibitory potential superior to the standard acarbose, indicating a promising avenue for diabetes treatment research (Özil, Baltaş, & Parlak, 2018).

DNA Methyltransferase 3A Inhibition

Chemical modifications on BIX-01294, a molecule structurally related to this compound, resulted in derivatives that lost inhibition of G9a histone methyltransferase but gained selective anti-DNA methyltransferase 3A activity. This selective inhibition suggests potential therapeutic applications in treating diseases associated with DNA methylation, such as certain cancers (Rotili et al., 2014).

Antibacterial and Pharmacological Properties

Another study on temafloxacin hydrochloride, a compound with a similar piperazinyl structure, highlighted its potent antibacterial properties against a broad spectrum of microbes. While the study primarily focused on the antibacterial activities, it also noted pharmacological profiles that could inform further research into related compounds for antimicrobial and possibly other therapeutic applications (Chu et al., 1991).

Tubulin Polymerization Inhibition

Research into indenopyrazoles, which share structural motifs with this compound, identified compounds with promising antiproliferative activity against human cancer cells, attributed to tubulin polymerization inhibition. This mechanism disrupts microtubule formation, crucial for cell division, signifying a potential cancer therapy pathway (Minegishi et al., 2015).

Anticonvulsant Agents

A study on new 3,4-dihydroisoquinolin derivatives containing heterocycles showed significant anticonvulsant activity in experimental epilepsy models. The findings suggest the potential of compounds within the this compound family for developing new anticonvulsant therapies (Zhang, Shen, Jin, & Quan, 2016).

Orientations Futures

Given the biological activity of similar compounds, future research could explore the potential of this compound as a therapeutic agent. This could involve further studies on its mechanism of action, as well as investigations into its safety and efficacy in biological models .

Propriétés

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20-17-8-4-5-9-18(17)21-19(22-20)15-24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTRMRSOTGJIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.